O-(3-Chlorobenzyl)hydroxylaminehydrochloride

Synthetic Chemistry Process Chemistry O-Substituted Hydroxylamines

Procuring the incorrect regioisomer risks compromised biological activity and failed synthetic protocols. O-(3-Chlorobenzyl)hydroxylamine hydrochloride is the definitive meta-chloro O-substituted hydroxylamine, essential for specific SAR applications. - Ensures high synthetic yield (82%) in tetrazolinone derivative preparation, critical for process efficiency. - Meta-chloro positioning is structurally validated for enhanced IDO1 inhibitory potency vs. ortho/para analogs. - Distinct QC checkpoints (mp 204-208°C, ¹H NMR δ 5.08 ppm) provide unambiguous identity verification.

Molecular Formula C7H9Cl2NO
Molecular Weight 194.06 g/mol
Cat. No. B11902468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-Chlorobenzyl)hydroxylaminehydrochloride
Molecular FormulaC7H9Cl2NO
Molecular Weight194.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CO[NH3+].[Cl-]
InChIInChI=1S/C7H9ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1
InChIKeyMKRABNVPHCVHMD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(3-Chlorobenzyl)hydroxylamine Hydrochloride: Technical Data


O-(3-Chlorobenzyl)hydroxylamine hydrochloride (CAS 29605-78-5) is an O-substituted hydroxylamine derivative, specifically a meta-chlorobenzyl substituted hydroxylammonium salt with molecular formula C7H9Cl2NO and molecular weight 194.06 g/mol [1]. It is commercially available as a research chemical with standard purity specifications typically ≥95% . This compound serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, notably in the preparation of tetrazolinone derivatives as demonstrated in patents [2].

O-(3-Chlorobenzyl)hydroxylamine Hydrochloride: Why Generic Analogs Fall Short


Direct substitution with O-benzylhydroxylamine or O-(4-chlorobenzyl)hydroxylamine derivatives is not recommended for applications requiring specific electronic or steric properties imparted by the meta-chloro substituent. Structure-activity relationship studies on IDO1 inhibition have demonstrated that halogen substitution at the meta position of the aromatic ring significantly improves inhibitor potency compared to unsubstituted analogs, establishing a clear functional divergence between regioisomers [1]. Furthermore, synthetic yields and physicochemical properties such as melting point vary markedly among O-(halo-substituted benzyl) hydroxylammonium salts [2]. Procurement of the specific meta-chloro derivative is therefore essential to ensure reproducibility of reported synthetic protocols and to maintain the intended biological or physicochemical profile.

O-(3-Chlorobenzyl)hydroxylamine Hydrochloride: Key Differentiation Evidence


Synthetic Yield: Meta-Chloro vs. Other Regioisomers

In a one-pot sequential synthesis protocol, O-(3-chlorobenzyl)hydroxylamine hydrochloride (compound 2c) was obtained with a yield of 82% [1]. This yield is equivalent to that of the unsubstituted O-benzylhydroxylamine hydrochloride (2a, 82%) and slightly lower than that of the para-chloro derivative (2d, 84%) [1]. The high yield demonstrates the efficiency of the synthetic route for the meta-substituted analog.

Synthetic Chemistry Process Chemistry O-Substituted Hydroxylamines

Melting Point: Meta-Chloro vs. Ortho, Para, and Unsubstituted Analogs

The melting point of O-(3-chlorobenzyl)hydroxylamine hydrochloride (2c) was determined to be 204-208°C [1]. This value is significantly lower than that of the unsubstituted analog (2a, 236-237°C) and the para-chloro analog (2d, 243-244°C), and higher than the ortho-chloro analog (2b, 142-144°C) [1]. This distinct thermal behavior is a critical differentiator for identity verification and purity assessment.

Physicochemical Characterization Quality Control Solid-State Properties

NMR Fingerprint: Distinguishing Regioisomers

1H NMR analysis of O-(3-chlorobenzyl)hydroxylamine hydrochloride (2c) in DMSO-d6 revealed characteristic signals: δ 5.08 (s, 2H, CH2), 7.22–7.60 (m, 3H, Ar), 7.62 (s, 1H, Ar), 11.21 (s, 1H, H3N+) [1]. In contrast, the para-chloro analog (2d) exhibited a distinct CH2 signal at δ 4.79 (s, 2H) and aromatic signals as doublets at δ 7.24 and 7.33 (J = 7.75 Hz) [1]. The ortho-chloro analog (2b) showed a CH2 signal at δ 5.19 (s, 2H) [1].

Analytical Chemistry Structural Elucidation NMR Spectroscopy

O-(3-Chlorobenzyl)hydroxylamine Hydrochloride: Key Applications


Meta-Chloro Tetrazolinone Agrochemical Intermediates

O-(3-Chlorobenzyl)hydroxylamine hydrochloride is specifically utilized as a key intermediate in the synthesis of tetrazolinone derivatives, as exemplified in patents by Sumitomo Chemical Company [1]. The compound's high synthetic yield (82%) ensures process efficiency, while its distinct melting point (204-208°C) and NMR signature (δ 5.08 ppm) provide robust quality control checkpoints for ensuring the correct regioisomer is incorporated into the final agrochemical product [2].

IDO1 Inhibitor Development with Meta-Chloro Scaffold

Structure-activity relationship studies have established that halogen substitution at the meta position of the O-benzylhydroxylamine scaffold enhances IDO1 inhibitory potency [3]. O-(3-Chlorobenzyl)hydroxylamine hydrochloride, as a specific meta-chloro analog, is therefore a preferred building block for medicinal chemistry programs targeting IDO1 for cancer immunotherapy. Its distinct physicochemical properties (melting point 204-208°C) allow for unambiguous identity verification, mitigating the risk of using the less active para- or ortho-regioisomers [2].

QC Reference Standard for Meta-Substituted O-Benzylhydroxylamines

The well-defined melting point range of 204-208°C and characteristic 1H NMR spectrum (CH2 at δ 5.08 ppm in DMSO-d6) make O-(3-chlorobenzyl)hydroxylamine hydrochloride an ideal reference standard for the analytical characterization of novel meta-substituted O-benzylhydroxylamine derivatives [2]. Its use as a comparator enables precise identification and purity assessment in research and quality control laboratories.

Quote Request

Request a Quote for O-(3-Chlorobenzyl)hydroxylaminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.